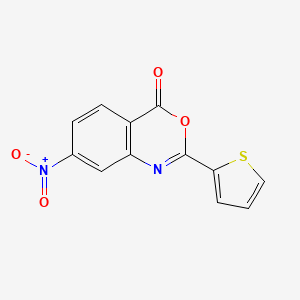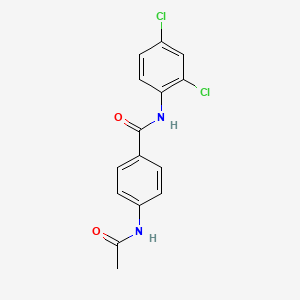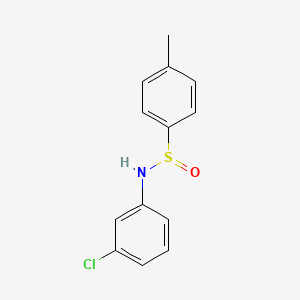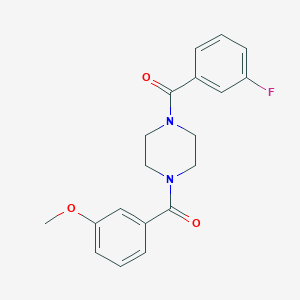![molecular formula C22H34N2O2 B5578744 (3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)
(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C22H34N2O2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.262028332 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
The synthesis of related compounds such as (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is crucial for creating various bioactive molecules. This compound serves as a useful intermediate in synthesizing diverse bioactive entities, demonstrating the importance of such chemical structures in drug discovery and development processes. Techniques like asymmetric 1,3-dipolar cycloaddition have been employed for the synthesis, highlighting methodologies that could be relevant for "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" (Kotian, Lin, El-Kattan, & Chand, 2005).
Neuropharmacological Applications
Derivatives of similar structural frameworks have been investigated for their selective nicotinic acetylcholine receptor (nAChR) agonist properties, exhibiting potential as antidepressants. This indicates a neuropharmacological application avenue for compounds with similar structures, suggesting their utility in designing novel therapeutics for neurological disorders (Onajole, Vallerini, Eaton, Lukas, Brunner, Caldarone, & Kozikowski, 2016).
Anticancer Research
The organometallic complexes of related compounds, known for potential cyclin-dependent kinase (Cdk) inhibition, provide insights into anticancer agent development. These compounds have been thoroughly characterized and tested for cytotoxicity and cell cycle effects in human cancer cells, suggesting a path for exploring "this compound" in cancer research (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).
Electrocatalysis and Oxidation Processes
The electrochemical activity of polymers derived from related pyrrolidine compounds, for instance, highlights their potential in catalysis, particularly in oxidation processes. This suggests a utility for "this compound" in developing new materials for electrocatalytic applications (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).
Antimicrobial and Antioxidant Properties
The synthesis of novel compounds bearing the pyrrolidine core and their evaluation for antimicrobial and antioxidant properties underscore the relevance of such structures in discovering new agents with potential health benefits. This area of research could be pertinent to exploring the health-related applications of "this compound" (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).
Propiedades
IUPAC Name |
(3R,4R)-4-cyclopropyl-1-[[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c1-17-14-24(12-9-22(17,25)20-6-7-20)15-18-5-8-21(26-2)19(13-18)16-23-10-3-4-11-23/h5,8,13,17,20,25H,3-4,6-7,9-12,14-16H2,1-2H3/t17-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADRTFQCAMABAJ-VGSWGCGISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CC2)O)CC3=CC(=C(C=C3)OC)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CC2)O)CC3=CC(=C(C=C3)OC)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)


![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-2-yl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578693.png)
![3-[(2-CHLOROPHENYL)METHYL]-1-PHENYLTHIOUREA](/img/structure/B5578702.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)
![2-[2-[(3-Hydroxypyrrolidin-3-yl)methylamino]ethyl]-6-phenylpyridazin-3-one](/img/structure/B5578729.png)
![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)
METHANONE](/img/structure/B5578743.png)
